2-(3-methylbenzyl)-4-(5-methyl-1,2,4-oxadiazol-3-yl)-6,7,8,9-tetrahydropyrimido[1,6-a]azepine-1,3(2H,5H)-dione
Description
Properties
IUPAC Name |
4-(5-methyl-1,2,4-oxadiazol-3-yl)-2-[(3-methylphenyl)methyl]-6,7,8,9-tetrahydro-5H-pyrimido[1,6-a]azepine-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3/c1-13-7-6-8-15(11-13)12-24-19(25)17(18-21-14(2)27-22-18)16-9-4-3-5-10-23(16)20(24)26/h6-8,11H,3-5,9-10,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPJXMCWXVMBHQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C(=O)C(=C3CCCCCN3C2=O)C4=NOC(=N4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3-methylbenzyl)-4-(5-methyl-1,2,4-oxadiazol-3-yl)-6,7,8,9-tetrahydropyrimido[1,6-a]azepine-1,3(2H,5H)-dione is a complex organic molecule with significant potential in medicinal chemistry due to its unique structural features. This article explores its biological activity, synthesizing methods, and potential therapeutic applications based on diverse research findings.
Structural Characteristics
This compound features:
- A tetrahydropyrimido framework fused with an azepine ring.
- Substituents including oxadiazole and methylbenzyl groups.
The molecular formula is , indicating a rich chemical diversity that may contribute to various biological activities.
Biological Activities
Research indicates that compounds similar to this structure exhibit a range of biological activities:
- Anticancer Activity
-
Antimicrobial Properties
- The presence of oxadiazole in the structure has been linked to antimicrobial activity. Studies have shown that oxadiazole derivatives can inhibit the growth of bacteria such as Staphylococcus spp., with some compounds demonstrating effectiveness comparable to established antibiotics like ciprofloxacin .
- Neuroprotective Effects
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : Similar compounds have shown inhibitory effects on various enzymes such as carbonic anhydrase and histone deacetylases (HDACs), which are involved in cancer progression and other diseases .
- Receptor Modulation : The ability to modulate receptor activity contributes to its potential use in treating conditions like epilepsy and other neurodegenerative diseases .
Case Studies
Several studies have explored the biological activity of related compounds:
Synthesis Methods
The synthesis of this compound can be approached through various methods:
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of oxadiazole compounds exhibit significant anticancer properties. The incorporation of the oxadiazole moiety in the compound may enhance its ability to inhibit cancer cell proliferation. For instance, compounds similar to this one have shown promising results in preclinical models against various cancer types by inducing apoptosis and inhibiting tumor growth .
Antimicrobial Properties
The synthesis of related oxadiazole derivatives has demonstrated antibacterial and antifungal activities. The presence of the oxadiazole ring is crucial for interacting with microbial enzymes or cellular structures, thereby exerting antimicrobial effects. This compound could potentially be tested for efficacy against Gram-positive and Gram-negative bacteria .
Anti-inflammatory Effects
Compounds containing oxadiazole and pyrimidine structures have been evaluated for their anti-inflammatory properties. These compounds can inhibit key enzymes involved in inflammatory pathways, such as lipoxygenase and cyclooxygenase. The specific structure of this compound may allow it to modulate inflammatory responses effectively .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the pharmacological profile of this compound. Modifications to the benzyl and oxadiazole groups can significantly alter biological activity. For example:
- Substituents on the benzyl group can influence lipophilicity and binding affinity to target proteins.
- Variations in the oxadiazole ring can affect electron distribution and reactivity towards biological targets.
Case Studies
Several studies have explored similar compounds with promising results:
Comparison with Similar Compounds
Key Observations :
Key Observations :
- The use of Cs₂CO₃ in DMF () may offer milder conditions compared to ’s POCl₃-mediated cyclization, reducing side reactions .
- Lower yields in (57%) highlight challenges in fused-heterocycle synthesis compared to simpler oxadiazole derivatives .
Bioactivity and Computational Insights
- Antimicrobial Potential: Structural alignment with ’s thieno-pyrimidines (active against microbial targets) implies possible antimicrobial activity, though substituent differences may modulate efficacy .
- Bioactivity Clustering : Hierarchical clustering of compounds with similar cores (e.g., pyrimido-azepine vs. pyrido-dipyrimidine) could group the target with CNS-active agents due to its lipophilic profile .
Challenges and Limitations
- Structural Uniqueness : The pyrimido-azepine core lacks direct analogs in public databases, complicating bioactivity predictions.
- Synthetic Complexity : Multi-step synthesis and low yields (e.g., 57% in ) may hinder large-scale production .
Q & A
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
Methodological Answer:
- Reaction Optimization : Use reflux conditions with acetic anhydride/acetic acid mixtures and sodium acetate as a catalyst, as described for structurally similar pyrimidine derivatives . Monitor reaction progress via TLC or HPLC.
- Crystallization : Purify the product using solvent systems like DMF/water or ethanol/water to enhance crystallinity and remove impurities .
- Yield Improvement : Adjust stoichiometric ratios of reagents (e.g., aromatic aldehydes, chloroacetic acid) and extend reaction time if intermediates are detected via LC-MS .
Q. What spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?
Methodological Answer:
- IR Spectroscopy : Identify key functional groups (e.g., oxadiazole C=N stretch at ~1600–1650 cm⁻¹, carbonyl peaks at ~1700 cm⁻¹) .
- NMR Analysis : Use - and -NMR to resolve aromatic protons (δ 6.5–8.0 ppm for benzyl groups) and quaternary carbons in the oxadiazole ring (δ 150–160 ppm) . Assign methyl groups (δ ~2.2–2.4 ppm) using DEPT-135 .
- Mass Spectrometry : Confirm molecular weight via ESI-MS and monitor fragmentation patterns to validate the core structure .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity or biological interactions?
Methodological Answer:
- Docking Studies : Use software like AutoDock Vina to simulate interactions with target proteins (e.g., enzymes inhibited by oxadiazole derivatives). Validate predictions with experimental IC assays .
- DFT Calculations : Analyze electron density maps to identify reactive sites (e.g., electrophilic centers on the oxadiazole ring) and predict regioselectivity in substitution reactions .
- MD Simulations : Study solvation effects and stability of the tetrahydropyrimidoazepine core in aqueous environments .
Q. How can contradictory spectral data (e.g., unexpected 1H^1 \text{H}1H-NMR peaks) be resolved?
Methodological Answer:
- Variable-Temperature NMR : Detect dynamic processes (e.g., ring puckering in the tetrahydropyrimidoazepine system) by acquiring spectra at 25°C and −40°C .
- 2D NMR Techniques : Use HSQC and HMBC to correlate ambiguous protons with carbons and confirm connectivity in the fused ring system .
- Isotopic Labeling : Synthesize deuterated analogs to isolate overlapping signals (e.g., methyl groups vs. aromatic protons) .
Q. What experimental designs are suitable for studying the environmental fate of this compound?
Methodological Answer:
- Longitudinal Studies : Adapt frameworks from Project INCHEMBIOL to track abiotic/biotic degradation pathways over 5–10 years. Use -labeled compound to monitor mineralization rates .
- Ecotoxicology Assays : Expose model organisms (e.g., Daphnia magna) to sublethal doses and measure biomarkers (e.g., oxidative stress enzymes) .
- Partitioning Analysis : Determine log (octanol-water) and soil adsorption coefficients (K) to model environmental distribution .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
